molecular formula C7H8BrNO3 B13032633 (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

Katalognummer: B13032633
Molekulargewicht: 234.05 g/mol
InChI-Schlüssel: GHSGHNSPJVMADK-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is an organic compound that features a furan ring substituted with a bromine atom and an amino acid side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amino Acid Coupling: The brominated furan is then coupled with an amino acid derivative, such as an ester or an amide, under basic conditions. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Furan derivatives with hydrogen replacing the bromine atom.

    Substitution: Various substituted furan derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of furan derivatives on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino acid side chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-Amino-3-(5-chlorofuran-2-YL)propanoic acid: Similar structure with a chlorine atom instead of bromine.

    (3S)-3-Amino-3-(5-fluorofuran-2-YL)propanoic acid: Similar structure with a fluorine atom instead of bromine.

    (3S)-3-Amino-3-(5-iodofuran-2-YL)propanoic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its halogenated counterparts.

Eigenschaften

Molekularformel

C7H8BrNO3

Molekulargewicht

234.05 g/mol

IUPAC-Name

(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m0/s1

InChI-Schlüssel

GHSGHNSPJVMADK-BYPYZUCNSA-N

Isomerische SMILES

C1=C(OC(=C1)Br)[C@H](CC(=O)O)N

Kanonische SMILES

C1=C(OC(=C1)Br)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.